molecular formula C16H16O2 B1367622 1,1-Di(phenoxymethyl)ethene

1,1-Di(phenoxymethyl)ethene

Cat. No.: B1367622
M. Wt: 240.3 g/mol
InChI Key: GDISIRAHGJJMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Di(phenoxymethyl)ethene (CAS: Not provided in evidence) is a substituted ethene derivative featuring two phenoxymethyl (-O-C₆H₅-CH₂-) groups attached to the central ethene carbon atoms.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.3 g/mol

IUPAC Name

2-(phenoxymethyl)prop-2-enoxybenzene

InChI

InChI=1S/C16H16O2/c1-14(12-17-15-8-4-2-5-9-15)13-18-16-10-6-3-7-11-16/h2-11H,1,12-13H2

InChI Key

GDISIRAHGJJMDA-UHFFFAOYSA-N

Canonical SMILES

C=C(COC1=CC=CC=C1)COC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The table below compares key structural and physical properties of 1,1-Di(phenoxymethyl)ethene with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Physical State (25°C) Boiling Point (°C) Key References
This compound C₁₆H₁₆O₂ 264.30 (calculated) Two phenoxymethyl groups Likely solid/liquid High (>250 inferred) N/A (inferred)
1,1-Diphenylethylene C₁₄H₁₂ 180.25 Two phenyl groups Liquid ~280–300
1,1-Dichloroethene C₂H₂Cl₂ 96.94 Two chlorine atoms Gas 31.6
1,1-Difluoroethylene C₂H₂F₂ 64.03 Two fluorine atoms Gas -85.7
1,1-Diphenyl-2-(4-chlorophenyl)ethene C₂₀H₁₅Cl 290.79 Two phenyl, one 4-Cl-phenyl Solid >300

Key Observations :

  • Substituent Effects: Bulky substituents (e.g., phenoxymethyl, phenyl) increase molecular weight and reduce volatility. Gaseous compounds like 1,1-dichloroethene and 1,1-difluoroethylene have low molecular weights and simple substituents .
  • State and Boiling Points : Aromatic substituents elevate boiling points significantly. For example, 1,1-Diphenylethylene is a liquid with a boiling point >250°C, while halogenated analogs are gases at room temperature .

Chemical Reactivity and Stability

  • Halogenated Ethenes : 1,1-Dichloroethene undergoes anaerobic reductive dechlorination to form less chlorinated products (e.g., vinyl chloride, ethene) . Its reactivity is driven by electronegative chlorine atoms, which polarize the double bond .
  • Aryl-Substituted Ethenes : Compounds like 1,1-Diphenylethylene exhibit photophysical properties due to extended π-conjugation. For instance, 1-phenyl-2-(2-naphthyl)ethene shows complex fluorescence spectra influenced by substituent geometry .
  • Inferred Reactivity of this compound: The phenoxymethyl groups may stabilize the molecule via resonance and steric hindrance, reducing susceptibility to electrophilic attacks. Ether linkages could also introduce hydrolytic sensitivity under acidic/basic conditions.

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